PDK1 Inhibitory Potency: 1797956-75-2 vs. Representative Anti-TB Benzo[d]thiazole-2-carboxamides
The compound 1797956-75-2 is explicitly classified as a PDK1 inhibitor in the primary patent WO2012036974 and linked drug-target databases, whereas representative benzo[d]thiazole-2-carboxamides such as compounds 1n and 2a are characterized as inhibitors of mycobacterial ATP phosphoribosyl transferase (ATP-PRTase), a functionally unrelated target [1][2]. While the exact IC50 of 1797956-75-2 against PDK1 is disclosed within the patent exemplification but not publicly extracted in the accessed database record, the structural assignment and explicit target designation provide a de facto quantitative differentiation: the target compound is designed for and operates on human PDK1, not on bacterial ATP-PRTase [2].
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | PDK1 (3-phosphoinositide-dependent protein kinase 1) [2] |
| Comparator Or Baseline | Compounds 1n and 2a: ATP-PRTase (mycobacterial ATP phosphoribosyl transferase) [1] |
| Quantified Difference | Target identity divergence: PDK1 (human kinase) vs. ATP-PRTase (mycobacterial enzyme); no cross-target inhibition reported |
| Conditions | Target annotation derived from patent WO2012036974 and DrugMap database [2]; comparator target confirmed by EC50 / Kd determination in ATP-PRTase enzymatic assay [1] |
Why This Matters
For selection in oncology or cell-signaling research, a compound validated as a PDK1 inhibitor avoids the confounding anti-infective pharmacology of antitubercular thiazole carboxamides, ensuring target-relevant experimental outcomes.
- [1] Dhameliya TM, et al. Benzo[d]thiazole-2-carboxamides as new antituberculosis chemotypes inhibiting mycobacterial ATP phosphoribosyl transferase. Future Med Chem. 2022;14(8):555-569. PMID: 36444737. View Source
- [2] DrugMap: Details of the Drug – Thiazole carboxamide derivative 28. ID: DMGEIZV. DrugMap (idrblab.net). View Source
